Icg-dbco

Description

Properties

IUPAC Name |

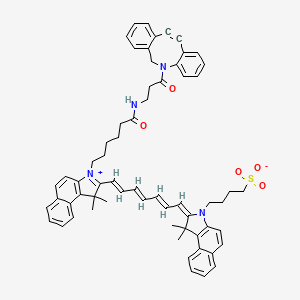

4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H64N4O5S/c1-62(2)56(31-9-6-5-7-10-32-57-63(3,4)61-52-29-18-15-25-48(52)37-39-55(61)66(57)43-21-22-44-73(70,71)72)65(54-38-36-47-24-14-17-28-51(47)60(54)62)42-20-8-11-33-58(68)64-41-40-59(69)67-45-50-27-13-12-23-46(50)34-35-49-26-16-19-30-53(49)67/h5-7,9-10,12-19,23-32,36-39H,8,11,20-22,33,40-45H2,1-4H3,(H-,64,68,70,71,72) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWAOQDUALNQDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=CC=CC=CC=C7C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=CC=CC=C98)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)/C=C/C=C/C=C/C=C/7\C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=CC=CC=C98)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H64N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

989.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to ICG-DBCO: Structure, Properties, and Applications in Bioconjugation

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Indocyanine Green-Dibenzocyclooctyne (ICG-DBCO). We will delve into its core chemical principles, photophysical properties, and its powerful application in creating targeted near-infrared imaging agents through copper-free click chemistry. The protocols and insights provided herein are designed to be self-validating, ensuring robust and reproducible results in your research endeavors.

Introduction: Bridging Near-Infrared Imaging with Bioorthogonal Chemistry

Indocyanine green (ICG) is a tricarbocyanine dye approved by the U.S. Food and Drug Administration (FDA) for various clinical diagnostic applications.[1] Its significance in research lies in its strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deep tissue imaging.[1] However, native ICG lacks target specificity.

To overcome this limitation, ICG has been functionalized with bioorthogonal handles. This compound represents a pivotal advancement, integrating the superb optical properties of ICG with the power of copper-free click chemistry. The dibenzocyclooctyne (DBCO) group is a highly strained alkyne that reacts specifically and spontaneously with azide-functionalized molecules in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3] This reaction is biocompatible, proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling sensitive biomolecules and for in vivo applications.[2][4][5]

This guide will explore the chemical structure and properties of this compound, the mechanism of its bioorthogonal reaction, and provide detailed protocols for its use in creating targeted imaging probes.

Chemical Structure and Physicochemical Properties

The this compound molecule is a conjugate of the ICG fluorophore and a DBCO moiety, often connected via a linker arm, such as polyethylene glycol (PEG), to enhance solubility and reduce non-specific interactions.

Chemical Structure

The core structure of ICG is amphiphilic, possessing two polycyclic aromatic moieties responsible for its lipophilic character and two sulfonate groups that confer hydrophilicity.[6] The DBCO group is a dibenzo-fused cyclooctyne, whose high ring strain is the driving force for the copper-free click reaction.

Below is a representative structure of an this compound conjugate.

Caption: Representative structure of this compound.

Physicochemical and Spectral Properties

The utility of this compound as an imaging agent is dictated by its physicochemical and spectral characteristics. These properties can be influenced by the solvent, concentration, and conjugation state.

| Property | Value | Source |

| Molecular Formula | C63H64N4O5S | [7] |

| Molecular Weight | 989.27 g/mol | [7] |

| Appearance | Brown to green solid | [7] |

| Solubility | Soluble in DMSO, ethanol; limited solubility in water (~1 mg/mL for parent ICG) | [6][7][8] |

| Excitation Max (λex) | ~789 nm | [7] |

| Emission Max (λem) | ~813 nm | [7] |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ (for parent ICG) | |

| Fluorescence Quantum Yield (Φ) | ~0.14 (for parent ICG) | |

| DBCO Absorbance | ~310 nm | [2] |

Expert Insights on Properties:

-

Solubility and Aggregation: The parent ICG molecule is known to self-aggregate in aqueous solutions at high concentrations, which can lead to fluorescence quenching.[6][9] The inclusion of hydrophilic PEG linkers in this compound constructs helps to mitigate this issue. When preparing stock solutions, using freshly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[7]

-

Stability: ICG is susceptible to photodegradation and can degrade in aqueous solutions over time.[10] Stock solutions of this compound in DMSO should be stored at -20°C or -80°C and protected from light.[7] DBCO-functionalized molecules can also lose reactivity over time, so long-term storage should be under appropriate conditions.[11]

-

Spectral Shift: The absorption and emission maxima of ICG can shift depending on the solvent and whether it is bound to proteins.[12][13] It is advisable to characterize the spectral properties of the final conjugate in the relevant experimental buffer.

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of this compound's utility in bioconjugation is the SPAAC reaction. This reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of two molecules in a complex biological environment.[13]

Key Pillars of SPAAC:

-

Biocompatibility: The reaction proceeds efficiently at physiological temperature and pH without the need for a cytotoxic copper catalyst, making it suitable for use in living cells and whole organisms.[2][5]

-

Bioorthogonality: The DBCO and azide functional groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity and minimal off-target reactions.[2]

-

High Efficiency & Favorable Kinetics: The reaction is driven by the release of ring strain in the DBCO molecule, leading to fast reaction kinetics and high yields, often proceeding to completion within hours at room temperature.[2][3] The resulting triazole linkage is highly stable.[2]

Caption: Mechanism of SPAAC between this compound and an azide.

Experimental Protocols: A Self-Validating System

This section provides a detailed, step-by-step methodology for labeling a protein (e.g., an antibody) with an amine-reactive this compound derivative (e.g., this compound-NHS ester) and subsequently conjugating it to an azide-modified molecule.

Workflow Overview

The overall process involves three key stages: activation of the protein with this compound, purification of the activated protein, and the final click reaction with an azide-containing molecule.

Caption: Experimental workflow for this compound bioconjugation.

Detailed Protocol: Antibody Labeling with this compound-NHS Ester

This protocol assumes the use of an this compound reagent functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues) on the antibody.

Pre-Conjugation Considerations (Trustworthiness Pillar):

-

Buffer Choice: Ensure the antibody is in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the NHS ester.[4] Avoid buffers containing sodium azide, as it will react with the DBCO group.[2][5]

-

Protein Purity and Concentration: Remove extraneous proteins like BSA or gelatin from the antibody solution. The antibody concentration should ideally be between 1-10 mg/mL.[2][5]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Activation Reaction:

-

Causality: The molar ratio of this compound-NHS ester to antibody is critical. A 20-30 fold molar excess is often recommended for initial experiments to ensure efficient labeling.[2][5] Lower ratios may result in insufficient labeling, while excessively high ratios can lead to protein aggregation or altered function.

-

Add the calculated volume of the 10 mM this compound-NHS stock solution to your antibody solution. The final DMSO concentration in the reaction mixture should not exceed 20% to maintain protein stability.[2][5]

-

Incubate the reaction for 60 minutes at room temperature, protected from light.[2][5]

-

-

Purification of this compound Labeled Antibody:

-

Self-Validation: This step is crucial to remove unreacted this compound-NHS ester, which could interfere with downstream applications and quantification.

-

Use a spin desalting column appropriate for the molecular weight of your antibody to rapidly separate the labeled antibody from the small-molecule excess reagent.[11]

-

-

Quality Control: Determine Degree of Labeling (DOL):

-

Measure the absorbance of the purified, labeled antibody at 280 nm (for the protein) and ~309 nm (for the DBCO).[2][14]

-

Calculate the DOL using the following formula, which accounts for the absorbance contribution of the DBCO at 280 nm: DOL = (A₃₀₉ × εProtein) / [(A₂₈₀ - (CF × A₃₀₉)) × εDBCO]

-

Where:

-

A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.

-

εProtein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[2]

-

εDBCO is the molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).[2][11]

-

CF is the correction factor for DBCO absorbance at 280 nm (typically ~0.9-1.1).[2][11]

-

-

-

-

Copper-Free Click Reaction:

-

Combine the purified this compound labeled antibody with your azide-functionalized molecule. A 2-4 fold molar excess of the azide molecule is typically recommended.[2]

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C to ensure completion.[2] Reaction times can vary depending on the specific reactants and concentrations, with some reactions taking up to 12-24 hours.[3][4]

-

-

Final Purification and Validation:

-

Purify the final ICG-antibody conjugate from excess azide-molecule using an appropriate chromatography method, such as size-exclusion (SEC) or ion-exchange HPLC.[11]

-

Self-Validation: Analyze the purified conjugate by SDS-PAGE. The conjugated antibody should exhibit a higher molecular weight band compared to the unlabeled antibody, confirming successful conjugation.[2]

-

Applications in Research and Drug Development

The ability to conjugate ICG to targeting moieties via a stable, bioorthogonal linkage opens up a vast array of applications in biological research and therapeutic development.

-

Targeted In Vivo Imaging: this compound can be used to label antibodies, peptides, or small molecules that target specific cell surface receptors (e.g., in tumors). This allows for non-invasive, real-time visualization of tumors, inflammation, or other disease processes deep within living organisms.[12][15]

-

In Vitro Cellular Imaging: Conjugates can be used to visualize and track specific cellular populations or subcellular components using fluorescence microscopy or flow cytometry.[1]

-

Biodistribution Studies: The strong NIR signal allows for tracking the whole-body distribution, target accumulation, and clearance kinetics of novel drug candidates or delivery vehicles.[12] The rapid hepatobiliary clearance of ICG is a known factor to consider in these studies.[12]

Conclusion

This compound is a powerful chemical tool that synergistically combines the clinically relevant optical properties of ICG with the precision and biocompatibility of copper-free click chemistry. By following robust, self-validating protocols, researchers can reliably synthesize targeted NIR imaging agents. This capability is invaluable for advancing our understanding of complex biological processes and for accelerating the development of next-generation diagnostics and therapeutics.

References

-

Wikipedia. (n.d.). Indocyanine green. Retrieved from [Link]

-

Lee, S., et al. (2023). Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation. MDPI. Retrieved from [Link]

-

Smith, A. M., et al. (2021). Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf‐Life: Chemical and Clinical Implications. Angewandte Chemie. Retrieved from [Link]

-

Interchim. (n.d.). PEGylation DBCO reagents. Retrieved from [Link]

-

Samim, M., et al. (2020). Affibody-Indocyanine Green Based Contrast Agent for Photoacoustic and Fluorescence Molecular Imaging of B7–H3 Expression in Breast Cancer. Bioconjugate Chemistry. Retrieved from [Link]

-

Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]

-

Glen Research. (n.d.). New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. Retrieved from [Link]

-

Wang, S., et al. (2020). Biotin-new indocyanine green conjugate: Synthesis, in vitro photocytotoxicity and in vivo biodistribution. European Journal of Medicinal Chemistry. Retrieved from [Link]

- Ray-Tsuchiyama, E. (n.d.). Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction.

-

Prahl, S. (n.d.). Optical Absorption of Indocyanine Green (ICG). OMLC. Retrieved from [Link]

-

Lin, C.-M., et al. (2019). Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes. MDPI. Retrieved from [Link]

-

Chen, Y., et al. (2023). The Application of Bio-orthogonality for In Vivo Animal Imaging. Molecular Imaging and Biology. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A proximity labeling method for protein-protein interactions on cell membrane. Retrieved from [Link]

-

Cosco, E. D., et al. (2021). Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region. ACS Applied Bio Materials. Retrieved from [Link]

-

ResearchGate. (2021). One-step condensation synthesis and characterizations of indocyanine green. Retrieved from [Link]

-

Desmettre, T., et al. (1998). Indocyanine green: physicochemical factors affecting its fluorescence in vivo. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Characterization of ICG-based Near-infrared Photoacoustic Contrast Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Molar extinction coefficients, fluorescence quantum yields (F F ) and.... Download Table. Retrieved from [Link]

-

Sun, Y., et al. (2016). Fluorescence lifetime-based contrast enhancement of indocyanine green-labeled tumors. Journal of Biomedical Optics. Retrieved from [Link]

-

Z-w, G., et al. (2005). Wavelength-resolved measurements of fluorescence lifetime of indocyanine green. Journal of Biomedical Optics. Retrieved from [Link]

-

ResearchGate. (2013). In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice. Retrieved from [Link]

Sources

- 1. Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. glenresearch.com [glenresearch.com]

- 4. interchim.fr [interchim.fr]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. interchim.fr [interchim.fr]

- 9. Optical Absorption of Indocyanine Green (ICG) [omlc.org]

- 10. Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf‐Life: Chemical and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Affibody-Indocyanine Green Based Contrast Agent for Photoacoustic and Fluorescence Molecular Imaging of B7–H3 Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indocyanine green: physicochemical factors affecting its fluorescence in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. The Application of Bio-orthogonality for In Vivo Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary: The Convergence of NIR Imaging and Click Chemistry

Technical Guide: Mechanism & Application of ICG-DBCO Strain-Promoted Cycloaddition

This guide details the physicochemical mechanism and experimental protocols for conjugating Indocyanine Green (ICG) to biomolecules using Dibenzocyclooctyne (DBCO) chemistry. This system leverages Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a bioorthogonal reaction that eliminates the need for toxic copper catalysts, making it the gold standard for live-cell imaging and in vivo tracking.[1][2]

Core Value Proposition:

-

ICG (Indocyanine Green): The only FDA-approved NIR fluorophore (Ex/Em: ~780/810 nm), enabling deep tissue penetration with minimal autofluorescence.

-

DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically with azides.[2][3]

-

Mechanism: Ring-strain release drives the reaction, ensuring high specificity in complex biological milieus.

Mechanistic Deep Dive: The SPAAC Reaction

The reaction between this compound and an azide-functionalized target is a [3+2] cycloaddition . Unlike the classic Huisgen cycloaddition, which requires Cu(I) catalysis to activate the terminal alkyne, SPAAC is driven by the relief of bond angle strain in the cyclooctyne ring.

Thermodynamic Driving Force

The eight-membered DBCO ring forces the alkyne bond angle to approximately 160° , significantly deviating from the ideal linear 180° of unstrained alkynes. This deformation creates ~18 kcal/mol of ring strain energy.

-

Activation Energy: The ground-state destabilization of the alkyne lowers the activation barrier (

) for the reaction with the azide dipole. -

Kinetics: The second-order rate constant (

) typically ranges from 0.3 to 1.0 M⁻¹s⁻¹ . While slower than Cu-catalyzed click (CuAAC), it is sufficient for labeling biomolecules at micromolar concentrations without cellular toxicity.

Regioselectivity

The reaction proceeds via a concerted, asynchronous transition state, yielding a stable 1,2,3-triazole linkage. It forms a mixture of two regioisomers (1,4- and 1,5-disubstituted triazoles).

-

Note: For imaging applications, the regioisomeric mixture is inconsequential as both isomers are stable and retain the fluorescence properties of ICG.

Visualization: Reaction Pathway

Figure 1: The thermodynamic pathway of SPAAC. The high energy of the distorted DBCO ring drives the formation of the stable triazole product.

Chemical Biology: Stability & Solubility Challenges

Successful this compound conjugation requires mastering the physicochemical limitations of the reagents.

The Hydrophobicity Trap

-

ICG: Amphiphilic but prone to forming non-fluorescent H-type dimers (aggregates) in aqueous solutions.

-

DBCO: Highly hydrophobic aromatic system.

-

Risk: Direct conjugation of ICG to DBCO without a linker creates a molecule with extremely poor aqueous solubility, leading to precipitation or micelle formation that quenches fluorescence.

Expert Insight: Always select ICG-PEG₄-DBCO (or PEG-12). The polyethylene glycol (PEG) spacer is non-negotiable; it disrupts hydrophobic stacking and maintains solubility in PBS.

Solvent Incompatibility

-

ICG Stability: ICG degrades rapidly in water (oxidative dimerization) but is stable in DMSO.

-

Protocol implication: Store this compound stocks in anhydrous DMSO at -20°C. Only dilute into aqueous buffer immediately before the reaction.

Experimental Protocol: Antibody Labeling with this compound

This protocol assumes a two-step workflow: (1) Functionalizing the antibody with an Azide, and (2) Clicking with this compound. Alternatively, if the antibody is already Azide-labeled, skip to Step 2.

Reagents & Buffers

| Component | Specification | Purpose |

| Labeling Buffer | PBS, pH 7.2–7.5 | Physiological pH is optimal for SPAAC. |

| Stock Solvent | Anhydrous DMSO | Dissolving hydrophobic this compound. |

| Purification | Zeba™ Spin Columns (7K MWCO) | Removing unreacted dye. |

| Critical Constraint | NO SODIUM AZIDE | NaN₃ in buffers will react with DBCO, neutralizing it. |

Step-by-Step Workflow

Step 1: Preparation of Reagents

-

Antibody (Ab): Ensure Ab is in Azide-free PBS at 1–5 mg/mL.

-

This compound Stock: Dissolve ICG-PEG₄-DBCO in anhydrous DMSO to 5–10 mM.

-

Tip: Calculate concentration using

(in DMSO).

-

Step 2: The Click Reaction

-

Stoichiometry: Add 2–4 molar equivalents of this compound per Azide group on the antibody.

-

Note: If the number of azides per Ab is unknown, assume ~4 azides/Ab and add 10–15 equivalents of this compound relative to the antibody.

-

-

Incubation: Mix gently and incubate at Room Temperature for 2–4 hours or 4°C overnight .

-

Why? Slower kinetics of SPAAC compared to activated esters require longer times.

-

Protection: Wrap tube in foil. ICG is photolabile.[4]

-

Step 3: Purification

-

Desalting: Apply reaction mixture to a pre-equilibrated Zeba™ Spin Desalting Column or dialyze against PBS.

-

Efficiency Check: ICG aggregates can stick to membranes. If using dialysis, use a high-quality regenerated cellulose membrane.

Workflow Visualization

Figure 2: Operational workflow for this compound conjugation. Critical control points include DMSO concentration and light protection.

Quantitative Analysis: Degree of Labeling (DOL)

Calculating the DOL is critical to ensure sufficient brightness without causing fluorescence quenching (which occurs at DOL > 6 for ICG).

Formula:

Parameters:

- : Absorbance of conjugate at 780 nm.

- : Absorbance of conjugate at 280 nm.

-

: Molar extinction coefficient of protein (e.g., IgG

-

: Molar extinction coefficient of ICG (

-

CF (Correction Factor):

(ICG absorbs slightly at 280 nm).

Interpretation:

-

Target DOL: 2.0 – 4.0.

-

< 1.0: Increase this compound equivalents or reaction time.

-

> 6.0: Risk of self-quenching and altered pharmacokinetics (liver uptake increases with hydrophobicity).

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Precipitation during reaction | ICG hydrophobicity; High DMSO shock. | Ensure ICG has a PEG linker. Add ICG slowly while vortexing. Keep DMSO < 10%. |

| Low Conjugation Efficiency | Hydrolysis of DBCO (rare) or Azide instability. | DBCO is stable, but check Azide functionality. Ensure buffer has NO Sodium Azide .[2] |

| Low Fluorescence Signal | Self-quenching (DOL too high). | Reduce molar equivalents of this compound. Aim for DOL ~3. |

| Blue/Green Solution turns Colorless | Oxidative degradation of ICG. | ICG is unstable in light/oxidants. Use fresh stock. Degas buffers. |

References

-

National Institutes of Health (NIH). Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf‐Life. (Discusses ICG instability mechanisms). [Link]

-

Glen Research. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO. [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. interchim.fr [interchim.fr]

- 4. Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf‐Life: Chemical and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

Technical Guide: ICG-DBCO Spectral Profiling & Bioconjugation Protocols

[1]

Executive Summary

Indocyanine Green (ICG) conjugated with Dibenzocyclooctyne (DBCO) represents a high-fidelity class of Near-Infrared (NIR) probes designed for bioorthogonal "click" chemistry.[1] Unlike traditional ICG, which relies on non-specific protein binding, ICG-DBCO enables site-specific labeling of azide-modified biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This guide provides validated spectral data, mechanistic insights, and rigorous protocols for optimizing this compound in deep-tissue imaging and flow cytometry.[1]

Spectral & Physicochemical Characterization

Excitation and Emission Data

The spectral performance of this compound is heavily influenced by solvent polarity and concentration due to the formation of H-aggregates (non-fluorescent dimers) in aqueous environments. The data below represents the monomeric species, which is the active fluorescent form.

Table 1: this compound Spectral Specifications

| Parameter | Value / Range | Notes |

| Excitation Max ( | 789 nm | Monomeric peak in methanol/DMSO.[1] |

| Emission Max ( | 813 nm | NIR-I window emission.[1] |

| Stokes Shift | ~24 nm | Narrow shift requires high-quality filter sets to prevent bleed-through.[1] |

| Extinction Coefficient ( | ~120,000 M⁻¹cm⁻¹ | At 789 nm.[1] High absorptivity facilitates low-dose detection.[1] |

| Molecular Weight | ~989.27 Da | Varies if PEG linkers are included (e.g., ICG-PEG4-DBCO).[1] |

| Solubility | DMSO, Methanol, Ethanol | Critical: Limited stability in water (see Section 4).[1] |

Solvent-Dependent Shifts

-

Aqueous Buffer (PBS): this compound tends to form H-aggregates at concentrations >50 µM, causing a hypsochromic shift (blue shift) in absorption to ~700 nm and fluorescence quenching.[1]

-

Serum/Plasma: Upon binding to albumin or lipoproteins, the peak red-shifts (~800 nm Ex / ~830 nm Em) and quantum yield increases significantly due to structural stabilization.[1]

Mechanism of Action: SPAAC Ligation

The labeling mechanism relies on the reaction between the strained cyclooctyne ring of DBCO and an azide moiety (

Reaction Pathway Diagram

The following diagram illustrates the bioorthogonal ligation process.

Figure 1: The strained alkyne of the DBCO moiety reacts spontaneously with the azide group to form a stable triazole linkage without catalysts.[1]

Experimental Protocols

Reconstitution and Storage

Causality: ICG is structurally unstable in aqueous solution due to oxidative cleavage of the polymethine chain. DBCO is sensitive to hydrolysis over extended periods.[1]

-

Solvent: Dissolve lyophilized this compound in anhydrous DMSO or DMF .

-

Concentration: Prepare a stock solution of 5–10 mM.

-

Storage: Aliquot into light-tight amber vials. Store at -20°C .

Labeling Protocol (Antibody/Protein)

This protocol assumes the target protein has already been functionalized with an Azide-NHS ester.[1]

Step 1: Preparation

-

Calculate the molar concentration of the Azide-Protein.[1]

-

Thaw this compound stock (10 mM) and equilibrate to room temperature (RT).

Step 2: Conjugation Reaction

-

Molar Ratio: Add 4–10 molar excess of this compound to the Azide-Protein solution.

-

Why? A stoichiometric excess drives the second-order kinetic reaction to completion within a reasonable timeframe.[1]

-

-

Buffer: Reaction works best in PBS (pH 7.2–7.4).[1] Avoid buffers containing Sodium Azide (NaN₃), as it competes with the target azide.[1]

-

Incubation: Incubate for 4 hours at RT or overnight at 4°C in the dark.

Step 3: Purification

-

Method: Use a Desalting Column (MWCO 7 kDa) or Size Exclusion Chromatography (SEC).[1]

-

Goal: Remove unreacted free this compound. Free dye will cause high background noise in imaging.[1]

-

Validation: Measure Absorbance at 280 nm (Protein) and 789 nm (ICG). Calculate Degree of Labeling (DOL).[1]

Workflow Diagram

Technical Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | ICG is hydrophobic; high loading leads to aggregation.[1] | Use PEGylated this compound linkers to increase solubility.[1] Keep organic solvent (DMSO) <10% in final buffer.[1] |

| Low Fluorescence | H-aggregation (self-quenching) or oxidative degradation.[1] | Measure absorbance spectrum.[1][2][6][7] If peak is ~700 nm, aggregation occurred.[1] Add 0.1% Tween-20 or Albumin to disperse.[1] |

| No Reaction | Azide degradation or Sodium Azide contamination.[1] | Ensure buffers are NaN₃-free.[1] Verify Azide activity on target protein.[1] |

References

Sources

- 1. Indocyanine Green | C43H47N2NaO6S2 | CID 5282412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. This compound-1-Maltotriose | Fluorescent Dye | | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Light-absorbing properties, stability, and spectral stabilization of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Applications of ICG-DBCO in In Vivo Fluorescence Imaging

Introduction: Illuminating Biology with Precision

In vivo fluorescence imaging has revolutionized our ability to visualize and understand complex biological processes within living organisms. A critical component of this technology is the fluorescent probe, and for deep-tissue applications, agents operating in the near-infrared (NIR) window (700-1700 nm) are paramount due to reduced light scattering and minimal tissue autofluorescence.[1] Indocyanine green (ICG), a dye approved by the U.S. Food and Drug Administration (FDA), has been a clinical workhorse for decades, prized for its NIR fluorescence properties.[2][3][4] However, its utility is hampered by significant limitations, including poor stability in aqueous solutions, a low fluorescence quantum yield, rapid systemic clearance, and a lack of target specificity.[3][5][6]

To overcome these challenges, particularly the issue of specificity, researchers have turned to the powerful field of bioorthogonal chemistry. These are chemical reactions that can occur inside living systems without interfering with native biochemical processes.[7] Among the most prominent of these is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a "click chemistry" reaction that forms a stable covalent bond between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide.[8][9] Crucially, this reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for in vivo applications.[10][11]

This guide details the application of ICG-DBCO , a conjugate that marries the deep-tissue imaging capability of ICG with the precision targeting of DBCO-mediated bioorthogonal chemistry. By functionalizing ICG with a DBCO group, we can direct the fluorophore to specific, azide-tagged biomolecules in vivo, transforming a non-specific dye into a highly targeted molecular imaging agent. We will explore the core chemical principles, provide detailed experimental workflows for key applications, and discuss the critical technical considerations for successful implementation.

Part 1: Core Principles of the this compound System

A robust understanding of the individual components and their synergistic interaction is essential for designing and troubleshooting experiments.

The Fluorophore: Indocyanine Green (ICG)

ICG is an amphiphilic, water-soluble tricarbocyanine dye.[3] Its clinical acceptance is built on a long history of safe use in applications like retinal angiography and cardiac output measurement.[2]

-

Optical Properties : ICG's key advantage is its absorption and emission profile in the NIR-I window. When bound to plasma proteins, its absorption maximum is ~805 nm with fluorescence emission around 830 nm.[12] This spectral range allows for several millimeters of tissue penetration, far superior to visible light fluorophores.[1]

-

Causality of Limitations : The utility of free ICG for targeted imaging is constrained by several inherent properties:

-

Poor Aqueous Stability : In aqueous solutions, ICG is prone to hydrolysis and photodegradation.[6][12]

-

Aggregation and Quenching : At higher concentrations or in aqueous buffers, ICG molecules self-assemble into H-aggregates, which are poorly emissive and reduce the overall fluorescence quantum yield.[3]

-

Rapid Clearance : Free ICG has a very short circulatory half-life of only 150-180 seconds, as it is rapidly taken up by the liver and excreted into the bile.[5] This limits the time available for it to accumulate in a target tissue.

-

Lack of Specificity : ICG accumulation in tumors is primarily driven by the enhanced permeability and retention (EPR) effect, which is highly variable and not specific to cancer cells, often leading to poor differentiation from inflamed tissues.[5]

-

The Targeting Moiety: DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Bioorthogonal chemistry provides the targeting mechanism. The azide group (–N₃) is an ideal chemical handle because it is virtually absent in biological systems, yet it is small and can be readily introduced into biomolecules. The DBCO group is a highly reactive cyclooctyne that reacts specifically with azides.

-

Mechanism of Action : The triple bond within the DBCO ring is severely bent from its ideal linear geometry. This ring strain is the energetic driving force for the [3+2] cycloaddition reaction with an azide. The reaction proceeds without a copper catalyst, which is toxic to cells and organisms, hence the term "copper-free click chemistry".[13] The result is a stable, biologically inert triazole linkage.[9][10]

-

Advantages for In Vivo Use :

-

Biocompatibility : The absence of a copper catalyst makes SPAAC exceptionally well-suited for use in living animals.[10][11]

-

High Specificity : DBCO and azide groups do not react with other functional groups found in proteins, nucleic acids, or lipids, ensuring the reaction is highly specific.[10]

-

Favorable Kinetics : The reaction is efficient and proceeds readily at physiological temperature and pH.[14]

-

The this compound Conjugate: A Two-Step Targeting Paradigm

The this compound conjugate leverages a powerful two-step approach to achieve specific imaging:

-

Target Labeling : An azide group is selectively introduced onto the biological target of interest (e.g., a cell surface protein, a glycan, or a targeted antibody).

-

Fluorophore Ligation : The this compound probe is administered systemically. It circulates throughout the body and, upon encountering the azide-labeled target, undergoes a rapid and specific SPAAC reaction, effectively "painting" the target with the ICG fluorophore for subsequent NIR fluorescence imaging.

This pre-targeting strategy is fundamentally superior to using a directly labeled targeting molecule (e.g., an ICG-antibody conjugate) because it allows the small, fast-clearing this compound molecule to find its target after the large, slow-clearing azide-labeled molecule has already localized and any unbound excess has been cleared from circulation. This dramatically improves the signal-to-background ratio.

Part 2: Key Applications and Experimental Methodologies

The versatility of the this compound system enables a range of applications, from tracking specific cell populations to targeted tumor imaging.

Application: In Vivo Imaging of Metabolically Labeled Glycans

Altered cell-surface glycosylation is a hallmark of cancer. This application exploits the cell's own metabolic machinery to display azide reporters on surface glycans, which can then be targeted by this compound.

Scientific Rationale : Cells readily take up unnatural sugar analogues. By feeding cells or animals an acetylated azido-sugar, such as N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz), the biosynthetic machinery incorporates it into the glycan structures of cell surface glycoproteins.[15][16][17] The peracetylated forms are used to enhance cell permeability.[17] Once inside the cell, esterases remove the acetyl groups, trapping the azido-sugar for metabolic processing.[17] This results in a dense display of azide groups on the surface of cells that have high metabolic activity or specific glycosylation pathways, making them ideal targets for this compound ligation.

Caption: Workflow for imaging tumor glycosylation using metabolic labeling and this compound.

This protocol is a self-validating system. The control groups are essential to confirm that the observed signal is a direct result of the specific bioorthogonal reaction.

-

Animal Model & Cell Line :

-

Establish subcutaneous tumors in immunocompromised mice (e.g., NCR nude) using a cancer cell line known for high metabolic activity (e.g., MDA-MB-231). Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

-

Control Groups (Minimum of n=3 per group) :

-

Experimental Group : Receives Azido-Sugar + this compound.

-

Control 1 (No Azide) : Receives vehicle (e.g., PBS/DMSO) + this compound. This control measures the non-specific accumulation of the this compound probe.

-

Control 2 (No DBCO) : Receives Azido-Sugar + unconjugated ICG. This control confirms that free ICG does not specifically accumulate in the azide-labeled tumor.

-

-

Metabolic Labeling :

-

Prepare a stock solution of Ac4GalNAz in a biocompatible solvent like DMSO, then dilute in PBS for injection.

-

Administer Ac4GalNAz (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection daily for 3 consecutive days. The rationale for multiple doses is to ensure sufficient incorporation of the azido-sugar into the tumor cell glycans.

-

-

Probe Administration :

-

24 hours after the final azido-sugar dose, administer this compound (e.g., 10 mg/kg) via intravenous (i.v.) tail vein injection.[1] The i.v. route ensures rapid and widespread distribution of the imaging probe.

-

-

In Vivo Fluorescence Imaging :

-

Anesthetize mice using a consistent method (e.g., isoflurane inhalation) to ensure they remain immobile during imaging.[18]

-

Place the mouse in a pre-warmed imaging chamber (e.g., IVIS Spectrum).

-

Acquire images at multiple time points (e.g., 4, 24, 48 hours post-injection) to determine the optimal imaging window where tumor signal is maximized and background signal is minimized.[1]

-

Imaging Parameters : Use appropriate filters for ICG (e.g., Excitation: 745 nm, Emission: 820 nm). Maintain consistent parameters (exposure time, binning, f/stop) across all animals and time points for valid comparison.[1]

-

-

Data Analysis :

-

Using the imaging software, draw Regions of Interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle) on each mouse.[1]

-

Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within each ROI.

-

Calculate the Signal-to-Background Ratio (SBR) by dividing the average radiant efficiency of the tumor ROI by that of the background ROI. A significantly higher SBR in the experimental group compared to controls validates the specific targeting.

-

Part 3: Quantitative Data & Technical Insights

Photophysical Properties of ICG

The performance of any fluorescence experiment is grounded in the photophysical properties of the dye. These values are critical for instrument setup and data interpretation.

| Property | Value | Significance & Causality | Reference(s) |

| Excitation Maximum (λex) | ~805 nm (in plasma) | Must match the excitation filter/laser on the imaging system for maximal signal generation. The shift from ~780 nm in water to 805 nm upon protein binding is a key consideration for in vivo work. | [12] |

| Emission Maximum (λem) | ~830 nm | Dictates the choice of emission filter to collect the fluorescence signal while rejecting excitation light and autofluorescence. | [12] |

| Molar Extinction Coeff. (ε) | ~2.2 × 10⁵ M⁻¹cm⁻¹ | A high value indicates efficient light absorption, contributing to a brighter signal. ICG is a very strong absorber. | [12] |

| Fluorescence Quantum Yield (Φ) | ~0.13 (in plasma), <0.03 (in water) | Represents the efficiency of converting absorbed photons into emitted fluorescent photons. The low yield in water is a major drawback, which is partially mitigated by protein binding or encapsulation.[6][12] | [6][12] |

| Circulatory Half-life | 150 - 180 seconds | The extremely short half-life of free ICG necessitates the use of pre-targeting strategies for applications requiring longer accumulation times. | [5] |

Visualization of the Pre-Targeted Antibody Workflow

This approach is ideal for targeting specific cell-surface receptors (e.g., HER2 in breast cancer) with high affinity.

Scientific Rationale : Antibodies provide exquisite specificity for their target antigens. By first administering an azide-modified antibody, we can leverage this specificity. A crucial waiting period (typically 24-72 hours) allows the antibody to bind to the tumor and, critically, for the large amount of unbound antibody to clear from the bloodstream. This step is the key to achieving a low background. The subsequent administration of the small, fast-clearing this compound molecule then rapidly "lights up" the pre-targeted antibody with minimal non-specific signal.

Caption: Pre-targeted antibody imaging workflow using this compound.

Part 4: Trustworthiness and Validation

Every protocol must be a self-validating system. The causality behind experimental choices must be clear, and rigorous controls are non-negotiable for generating trustworthy, interpretable data.

The Imperative of Controls

As outlined in the protocol, control groups are essential to prove that the signal is specific.

-

Why is the "No Azide" control critical? This group directly measures the background signal resulting from non-specific uptake or retention of the this compound probe itself. Any signal observed in this group must be subtracted from the experimental group's signal to determine the true target-specific fluorescence.

-

Why is the "No DBCO" control important? This group, using free ICG, validates the foundational premise of the entire technique: that unconjugated ICG does not possess inherent targeting ability for the azide-labeled cells and that the DBCO-azide reaction is necessary for specific signal enhancement.

Addressing Limitations

-

Metabolic Labeling Efficiency : The degree of azido-sugar incorporation can vary between cell types and even within a heterogeneous tumor. This can lead to variability in signal intensity.

-

Probe Biodistribution : While SPAAC is highly specific, the this compound probe must first be able to physically reach the azide-labeled target. Poor tumor perfusion can limit probe delivery and signal generation.

-

Immunogenicity : Modification of antibodies with azide groups could potentially alter their structure and elicit an immune response, a consideration for longitudinal studies.

Conclusion and Future Horizons

The conjugation of ICG with DBCO creates a powerful molecular imaging tool that overcomes the primary limitation of free ICG: its lack of specificity. By leveraging the precision of bioorthogonal click chemistry, this compound enables researchers to visualize specific molecular targets, such as cancer-associated glycans or cell-surface receptors, deep within living subjects. This technical guide provides the foundational principles and actionable protocols to empower researchers to apply this technology with scientific rigor.

The future of this technology is bright, with potential extensions into:

-

Theranostics : ICG is also a potent photothermal agent. Targeted delivery of this compound could enable simultaneous NIR fluorescence-guided surgery and photothermal ablation of residual cancer cells.[19]

-

Multimodal Imaging : Combining this compound with other imaging modalities, such as PET or MRI, by incorporating additional reporters could provide a more comprehensive anatomical and functional picture of a disease state.[20]

-

Advanced Probes : The development of new bioorthogonal reactions and brighter, more stable NIR-II fluorophores will continue to push the boundaries of imaging depth, sensitivity, and resolution.

By grounding our experimental designs in a solid understanding of the underlying chemistry and a commitment to rigorous validation, the this compound system provides a clear window into the complex biological processes that define health and disease.

References

-

Application of indocyanine green (ICG)-guided surgery in clinical practice: lesson to learn from other organs—an overview on clinical applications and future perspectives. ResearchGate. Available at: [Link]

-

Comparisons of ICG-fluorescence with conventional tracers in sentinel lymph node biopsy for patients with early-stage breast cancer: A meta-analysis. PubMed Central. Available at: [Link]

-

Fluorescent Indocyanine Green versus Technetium-99m and Blue Dye for Bilateral SENTinel Lymph Node Detection in Stage I–IIA Cervical Cancer (FluoreSENT): protocol for a non-inferiority study. PubMed Central. Available at: [Link]

-

Application of Indocyanine Green Fluorescence Imaging for Tumor Localization during Robot-Assisted Hepatectomy. MDPI. Available at: [Link]

-

Benefits and Limitations of Indocyanine Green Fluorescent Image-Guided Surgery for Spinal Intramedullary Tumors. PubMed. Available at: [Link]

-

Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes. National Institutes of Health. Available at: [Link]

-

The primary application of indocyanine green fluorescence imaging in surgical oncology. Spandidos Publications. Available at: [Link]

-

Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation. MDPI. Available at: [Link]

-

Bioorthogonal Chemistry in Cellular Organelles. PubMed Central. Available at: [Link]

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PubMed Central. Available at: [Link]

-

Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice. PubMed Central. Available at: [Link]

-

Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. PubMed. Available at: [Link]

-

Development of Tumor-Targeted Indocyanine Green-Loaded Ferritin Nanoparticles for Intraoperative Detection of Cancers. PubMed Central. Available at: [Link]

-

Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy of CRL-2314 Breast Cancer Cells with Minimal Toxicity to HTB-125 Cells. PubMed Central. Available at: [Link]

-

Designing Bioorthogonal Reactions for Biomedical Applications. ResearchGate. Available at: [Link]

-

In vivo fluorescence imaging in ICG and ICG-lactosomes mice with... ResearchGate. Available at: [Link]

-

Indocyanine Blue (ICB) as a Functional Alternative to Indocyanine Green (ICG) for Enhanced 700 nm NIR Imaging. MDPI. Available at: [Link]

-

Indocyanine Green-Loaded Nanoparticles for Image-Guided Tumor Surgery. PubMed Central. Available at: [Link]

-

Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calix[21]arene micelles for near-infrared fluorescence imaging. RSC Publishing. Available at: [Link]

-

Indocyanine Green-based Glow Nanoparticles Probe for Cancer Imaging. DovePress. Available at: [Link]

-

Imaging Glycosylation In Vivo by Metabolic Labeling and Magnetic Resonance Imaging. ResearchGate. Available at: [Link]

-

2025 Guidelines for Fluorescence Image-guided Surgery Using Indocyanine Green in Gastrointestinal Procedures - A SAGES Publication. SpringerLink. Available at: [Link]

-

Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. PubMed. Available at: [Link]

-

Investigation Into the Safety and Efficacy of ICG-Labeled Fluorescence Imaging Technology in Guiding the Resection of Bone and Soft Tissue Tumors. ClinicalTrials.gov. Available at: [Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]

-

Fluorescence imaging using deep-red Indocyanine Blue (ICB) a complementary partner for near infrared Indocyanine Green (ICG). ChemRxiv. Available at: [Link]

-

Imaging the glycome. PNAS. Available at: [Link]

-

The Application of Bio-orthogonality for In Vivo Animal Imaging. ACS Publications. Available at: [Link]

-

In vivo fluorescence imaging in ICG lactosome-treated mice with... ResearchGate. Available at: [Link]

-

Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. RSC Publishing. Available at: [Link]

-

Indocyanine green: An old drug with novel applications. PubMed Central. Available at: [Link]

-

Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PubMed Central. Available at: [Link]

-

In vivo comparison of different ICG administration strategies. ResearchGate. Available at: [Link]

-

Analysis of Fluorescence Decay Kinetics of Indocyanine Green Monomers and Aggregates in Brain Tumor Model In Vivo. PubMed Central. Available at: [Link]

-

Protocol for In Vivo Imaging in Mice. Creative Bioarray. Available at: [Link]

-

Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PubMed Central. Available at: [Link]

-

Fluorescence Imaging Using Deep-Red Indocyanine Blue, a Complementary Partner for Near-Infrared Indocyanine Green. PubMed Central. Available at: [Link]

-

Bioorthogonal chemistry. ResearchGate. Available at: [Link]

-

(a) Strain-promoted azide–alkyne cycloaddition (SPAAC); (b) substituted... ResearchGate. Available at: [Link]

-

New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. Glen Research. Available at: [Link]

Sources

- 1. Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Indocyanine green: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indocyanine Green-Loaded Nanoparticles for Image-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calix[4]arene micelles for near-infrared fluorescence imaging - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 12. Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy of CRL-2314 Breast Cancer Cells with Minimal Toxicity to HTB-125 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GlycoProfile™ Azido Sugars [sigmaaldrich.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. The primary application of indocyanine green fluorescence imaging in surgical oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

Methodological & Application

in vivo tumor imaging methods using ICG-DBCO

An Application Guide to Pre-Targeted In Vivo Tumor Imaging Using Indocyanine Green (ICG) and Bioorthogonal Click Chemistry

Authored by a Senior Application Scientist

This document provides a detailed methodological framework for researchers, scientists, and drug development professionals on the application of Indocyanine Green-Dibenzocyclooctyne (ICG-DBCO) for in vivo tumor imaging. This advanced two-step, pre-targeting strategy leverages the exquisite specificity of bioorthogonal chemistry to achieve high-contrast visualization of tumor tissues.

Principle of the Method: A Two-Step Strategy for Precision Imaging

Traditional fluorescent imaging often involves directly conjugating a fluorophore to a targeting molecule (e.g., an antibody). While effective, this approach can suffer from suboptimal pharmacokinetics, where the large, bulky conjugate may have altered biodistribution and slow clearance, leading to high background signal.

The this compound method circumvents this by employing a pre-targeting strategy rooted in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal "click" chemistry.[1][2][3] This approach temporally and spatially separates the tumor-targeting event from the fluorescence-reporting event.

The process unfolds in two key stages:

-

Pre-Targeting: An azide-modified biomolecule (e.g., an antibody or peptide specific to a tumor antigen) is administered to the subject. This targeting agent circulates and accumulates at the tumor site over time. Crucially, a waiting period allows for the unbound, circulating agent to clear from the bloodstream and non-target tissues, minimizing future background noise.

-

Bioorthogonal Ligation & Imaging: A small, rapidly clearing this compound molecule is then administered. The DBCO moiety on the ICG reacts specifically and forms a stable, covalent triazole bond with the azide group of the tumor-bound targeting molecule.[1][3] This "click" reaction happens in vivo without interfering with native biological processes.[2][4] The accumulation of the FDA-approved near-infrared (NIR) dye, Indocyanine Green (ICG), at the tumor site is then visualized using an appropriate imaging system.[5]

The primary advantage of this method is the significant enhancement of the tumor-to-background ratio (TBR), as the small, unbound this compound probe is rapidly excreted from the body.[6][7]

Figure 1. Conceptual workflow of the two-step pre-targeting strategy.

Scientific & Technical Considerations

Why ICG?

Indocyanine Green is a clinically approved NIR fluorophore with an excitation maximum around 780 nm and emission near 820 nm.[5] This spectral window is critical for in vivo imaging because it minimizes signal absorption by biological tissues (like hemoglobin and water) and reduces autofluorescence, enabling deeper tissue penetration and higher sensitivity.[8]

Why SPAAC Chemistry?

The reaction between a dibenzocyclooctyne (DBCO) group and an azide (N₃) is a cornerstone of bioorthogonal chemistry.[1] Its utility in living systems is unparalleled for several reasons:

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (temperature, pH) and, critically, does not require a cytotoxic copper catalyst.[2][9]

-

Specificity: Both azide and DBCO moieties are abiotic; they do not participate in or interfere with native biochemical reactions, ensuring the "click" only occurs between the intended partners.[2]

-

Kinetics: The reaction is highly efficient and forms a stable triazole linkage, ensuring the fluorescent signal remains localized at the target site.[1][9]

| Parameter | Indocyanine Green (ICG) | SPAAC (DBCO + Azide) |

| Excitation Max | ~780 nm | N/A |

| Emission Max | ~820 nm | N/A |

| Key Advantage | FDA-approved, operates in the NIR window for deep tissue penetration.[5] | Copper-free, bioorthogonal, highly specific, and efficient in vivo.[9] |

| Reaction Time | N/A | Typically 2-4 hours at room temperature, or overnight at 4°C for conjugation.[2] |

| In Vivo Half-life | < 3-4 minutes (unbound)[5][8] | N/A |

Table 1. Key Properties of ICG and SPAAC Chemistry.

Experimental Protocols

This section outlines the core methodologies. Note: All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Protocol 1: Preparation of Azide-Modified Antibody (Ab-N₃)

This protocol describes the modification of a targeting antibody with azide groups via its primary amines (lysine residues).

Materials:

-

Targeting Antibody (e.g., IgG)

-

NHS-PEG₄-Azide linker

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

-

Quenching Buffer: 1M Tris-HCl, pH 8.0

-

Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS.

-

Linker Preparation: Immediately before use, dissolve the NHS-PEG₄-Azide in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add a 20-30 fold molar excess of the dissolved NHS-PEG₄-Azide to the antibody solution. The final DMSO concentration in the reaction mixture should not exceed 20%.

-

Incubation: Incubate the reaction for 60-90 minutes at room temperature with gentle mixing.

-

Quenching: Add Tris-HCl buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 15-20 minutes at room temperature.

-

Purification: Remove excess, unreacted azide linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with sterile PBS.

-

Characterization (Optional but Recommended): The degree of labeling (DOL) can be estimated using techniques like MALDI-TOF mass spectrometry or by reacting the azide-antibody with a DBCO-fluorophore and measuring absorbance.

-

Storage: Store the purified Ab-N₃ conjugate at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: In Vivo Pre-Targeting and Imaging

This protocol details the two-step administration and imaging process in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing mouse model (e.g., subcutaneous xenograft)[10]

-

Purified Azide-Modified Antibody (Ab-N₃)

-

This compound

-

Sterile PBS for injections

-

In Vivo Imaging System (e.g., IVIS™) equipped for NIR fluorescence.[11]

Figure 2. Step-by-step in vivo imaging experimental workflow.

Procedure:

-

Baseline Imaging: Anesthetize the mouse and acquire a baseline NIR fluorescence image to assess background autofluorescence.

-

Step 1: Administer Targeting Agent:

-

Administer the Ab-N₃ via intravenous (tail vein) injection. The optimal dose must be empirically determined but typically ranges from 10-20 mg/kg.

-

Causality: This dose is a balance between achieving sufficient tumor saturation and minimizing systemic burden.

-

-

Incubation Period:

-

Allow the Ab-N₃ to circulate and clear for 24 to 72 hours. The optimal time depends on the specific antibody's pharmacokinetic profile.

-

Causality: This waiting period is the most critical step for achieving a high tumor-to-background ratio. A longer wait allows more unbound antibody to be cleared from circulation, reducing the potential for this compound to react in non-target tissues.

-

-

Step 2: Administer Imaging Agent:

-

Administer the this compound, typically at a 2-4 fold molar excess relative to the injected antibody dose, via intravenous injection.[2]

-

Causality: A molar excess ensures that all available azide sites on the tumor-bound antibody can react with the this compound, maximizing the fluorescent signal.

-

-

Fluorescence Imaging:

-

Acquire NIR fluorescence images at various time points post-ICG-DBCO injection (e.g., 2, 4, 8, and 24 hours).[12]

-

Typical IVIS Settings:

-

Excitation Filter: ~780 nm

-

Emission Filter: ~820 nm

-

Exposure Time: Auto or manually optimized (e.g., 0.5-5 seconds)

-

Binning: Medium

-

F/Stop: 2-4

-

-

Protocol 3: Data Analysis

-

Region of Interest (ROI) Analysis: Using the imaging software, draw ROIs around the tumor and a contralateral, non-tumor-bearing region (e.g., muscle tissue) to serve as background.

-

Signal Quantification: Measure the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI.

-

Calculate Tumor-to-Background Ratio (TBR):

-

TBR = (Average Signal in Tumor ROI) / (Average Signal in Background ROI)

-

A TBR greater than 2 is generally considered good for clinical visibility.[13]

-

-

Interpretation: A high TBR indicates successful and specific labeling of the tumor tissue. Compare the TBR across different time points to determine the optimal imaging window.

Troubleshooting and Expert Insights

| Problem | Potential Cause | Recommended Solution |

| High Background Signal | Insufficient clearance of Ab-N₃. | Increase the incubation time between Ab-N₃ and this compound injections. |

| Non-specific binding of the antibody. | Validate antibody specificity in vitro (e.g., IHC, Flow Cytometry) before in vivo use. | |

| Too high a dose of this compound. | Reduce the injected dose of this compound. | |

| Low Tumor Signal | Poor tumor accumulation of Ab-N₃. | Verify tumor model expresses the target antigen. Consider using a different antibody or targeting moiety. |

| Insufficient this compound dose. | Increase the molar excess of this compound relative to the Ab-N₃. | |

| Suboptimal imaging time. | Analyze the full time-course data; the peak signal may occur earlier or later than expected. | |

| No Signal | Failed Ab-N₃ conjugation. | Verify azide modification of the antibody post-purification. |

| Degraded this compound. | Use fresh, properly stored this compound. Protect from light. |

Table 2. Common Issues and Troubleshooting Strategies.

References

-

ClinicalTrials.gov. (2025). Investigation Into the Safety and Efficacy of ICG-Labeled Fluorescence Imaging Technology in Guiding the Resection of Bone and Soft Tissue Tumors. Retrieved from [Link]

-

Uchiyama, K., et al. (n.d.). Fluorescence tumor imaging by i.v. administered indocyanine green in a mouse model of colitis‐associated colon cancer. PMC - NIH. Retrieved from [Link]

-

PerkinElmer. (2020). How In Vivo Imaging Works: Bioluminescence & Fluorescence, Reporter Expression ... and more! YouTube. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Utilizing ICG Spectroscopical Properties for Real-Time Nanoparticle Release Quantification In vitro and in vivo in Imaging Setups. Retrieved from [Link]

-

Agard, N. J., et al. (n.d.). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. PMC - NIH. Retrieved from [Link]

-

Sato, K., et al. (2020). Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice. PMC - PubMed Central. Retrieved from [Link]

-

Sun, Y., et al. (n.d.). In vivo active-targeting fluorescence molecular imaging with adaptive background fluorescence subtraction. PMC - NIH. Retrieved from [Link]

-

Ushimaru, K., et al. (n.d.). Optimal settings and accuracy of indocyanine green fluorescence imaging for sentinel node biopsy in early gastric cancer. PMC - NIH. Retrieved from [Link]

-

Van de Bittner, G. C., et al. (2024). Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using [18F]FB-sulfo-DBCO. Retrieved from [Link]

-

Wang, Y.-C., et al. (n.d.). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PubMed Central. Retrieved from [Link]

-

Taruttis, A., et al. (2015). Comprehensive studies of pharmacokinetics and biodistribution of indocyanine green and liposomal indocyanine green by multispectral optoacoustic tomography. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence imaging and photoacoustic imaging of ICG in vivo. Retrieved from [Link]

-

ResearchGate. (n.d.). Bio-orthogonal Click Chemistry for In Vivo Bioimaging. Retrieved from [Link]

-

ResearchGate. (2014). Comprehensive studies of pharmacokinetics and biodistribution of indocyanine green and liposomal indocyanine green by multispectral optoacoustic tomography. Retrieved from [Link]

-

MDPI. (n.d.). Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy of CRL-2314 Breast Cancer Cells with Minimal Toxicity to HTB-125 Cells. Retrieved from [Link]

-

MDPI. (n.d.). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Retrieved from [Link]

-

NIH. (2022). A study on setting standards for near-infrared fluorescence-image guided surgery (NIRFGS) time lapse monitoring based on preoperative liver function assessment. Retrieved from [Link]

-

Rowland, T. J., et al. (n.d.). Biodistribution of Encapsulated Indocyanine Green in Healthy Mice. PMC - NIH. Retrieved from [Link]

-

Wu, C.-C., et al. (2019). Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). In vivo fluorescence imaging in ICG lactosome-treated mice with subcutaneous tumors. Retrieved from [Link]

-

Kim, H., et al. (2021). Recent Developments of ICG-Guided Sentinel Lymph Node Mapping in Oral Cancer. MDPI. Retrieved from [Link]

-

Mazzaglia, C., et al. (n.d.). Development of Tumor-Targeted Indocyanine Green-Loaded Ferritin Nanoparticles for Intraoperative Detection of Cancers. PMC - NIH. Retrieved from [Link]

-

MDPI. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. Retrieved from [Link]

-

Pellico, J., et al. (2021). Tumor Accumulation and Off-Target Biodistribution of an Indocyanine-Green Fluorescent Nanotracer: An Ex Vivo Study on an Orthotopic Murine Model of Breast Cancer. MDPI. Retrieved from [Link]

-

NIH. (n.d.). Metal-enhanced emission from indocyanine green: a new approach to in vivo imaging. Retrieved from [Link]

-

MDPI. (n.d.). Analysis of Fluorescence Decay Kinetics of Indocyanine Green Monomers and Aggregates in Brain Tumor Model In Vivo. Retrieved from [Link]

-

Kim, E., et al. (n.d.). A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe. PMC. Retrieved from [Link]

-

NIH. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Retrieved from [Link]

-

Lamberts, L. E., et al. (n.d.). Development of Iodinated Indocyanine Green Analogs as a Strategy for Targeted Therapy of Liver Cancer. PMC. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Indocyanine Green Loaded Reduced Graphene Oxide for In Vivo Photoacoustic/Fluorescence Dual-Modality Tumor Imaging. Retrieved from [Link]

-

NIH. (n.d.). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. PMC. Retrieved from [Link]

-

NIH. (n.d.). Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes. Retrieved from [Link]

-

NIH. (2024). Optimizing Indocyanine Green Dosage for Near-Infrared Fluorescence Perfusion Assessment in Bowel Anastomosis: A Prospective, Systematic Dose-Ranging Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Time and dose optimization of ICG for tumor detection in mice model with footpad tumor. Retrieved from [Link]

-

Revvity. (2024). Training video: In vivo bioluminescence imaging (BLI). YouTube. Retrieved from [Link]

-

Stanford Medicine. (2024). Bioorthogonal chemistry: From basic science to clinical translation | DoM Grand Rounds| 6 March 2024. YouTube. Retrieved from [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]

- 5. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive studies of pharmacokinetics and biodistribution of indocyanine green and liposomal indocyanine green by multispectral optoacoustic tomography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. biochempeg.com [biochempeg.com]

- 10. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. A study on setting standards for near-infrared fluorescence-image guided surgery (NIRFGS) time lapse monitoring based on preoperative liver function assessment - PMC [pmc.ncbi.nlm.nih.gov]

Precision Tracking of Exosomes: Metabolic Labeling with ICG-DBCO via Click Chemistry

Abstract

The accurate spatiotemporal tracking of exosomes in vivo is a critical bottleneck in therapeutic development. Traditional lipophilic dyes (e.g., PKH26, DiR) suffer from dye leaching, micelle formation, and non-specific transfer to acceptor cells, leading to false-positive biodistribution data. This guide details a robust, covalent labeling strategy using Metabolic Glycoengineering (MGE) combined with Copper-free Click Chemistry (SPAAC) . By incorporating tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) into the exosomal glycocalyx, followed by conjugation with ICG-DBCO (Indocyanine Green-Dibenzocyclooctyne), researchers can achieve high-fidelity, near-infrared (NIR) tracking of exosomes with minimal background and preserved vesicular integrity.

Introduction: The Shift from Passive to Active Labeling

The Problem with Lipophilic Dyes

Lipophilic dyes passively intercalate into the lipid bilayer. While easy to use, they present fatal flaws for rigorous tracking studies:

-

Dye Leaching: The dye can detach from the exosome and stain adjacent cell membranes.

-

Micelle Aggregates: Free dye often forms 100nm micelles that mimic exosomes in NTA (Nanoparticle Tracking Analysis) and flow cytometry, inflating particle counts.

-

Half-Life Mismatch: The dye half-life often exceeds the exosome half-life, tracking the label rather than the vesicle.

The Solution: Metabolic Click Chemistry

This protocol utilizes the sialic acid biosynthetic pathway. Cells fed with the azide-sugar analogue Ac4ManNAz metabolize it into N-azidoacetyl-sialic acid, which is incorporated into glycoproteins and glycolipids on the cell surface and subsequently into secreted exosomes. These "Azide-Exosomes" are then reacted with This compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Advantages:

-

Covalent Bond: The dye is chemically linked to the exosome surface; it cannot leach.

-

Specificity: Only metabolically active, vesicle-secreting cells produce Azide-Exosomes.

-

NIR Capability: ICG (emission ~800-830 nm) allows for deep-tissue imaging in vivo with minimal autofluorescence.

Mechanism of Action

The workflow relies on the cellular enzymatic conversion of Ac4ManNAz to CMP-sialic acid analogues, which are transported to the Golgi and added to nascent glycan chains.

Figure 1: Mechanism of metabolic incorporation of azides and subsequent click-labeling.

Materials & Reagents

| Component | Specification | Purpose |

| Metabolic Precursor | Ac4ManNAz (Tetraacetylated N-azidoacetyl-D-mannosamine) | Introduces azide groups to glycocalyx.[1][2] |

| Labeling Reagent | This compound (Indocyanine Green-Dibenzocyclooctyne) | NIR fluorophore with click-reactive moiety. |

| Control Reagent | Ac4ManNAc (Control sugar without azide) | Negative control to assess non-specific dye binding. |

| Purification Column | Size Exclusion Chromatography (e.g., qEV, Sepharose CL-4B) | Critical: Removes unbound this compound. |

| Basal Media | Exosome-depleted FBS or Serum-free medium | Prevents contamination from bovine exosomes. |

Detailed Protocol

Phase 1: Metabolic Labeling of Parent Cells

Objective: Generate exosomes displaying azide moieties.

-

Seeding: Seed parent cells (e.g., MSCs, T-cells, Tumor cells) in T-175 flasks. Allow to reach 60-70% confluency.

-

Ac4ManNAz Treatment:

-

Prepare a 10 mM stock solution of Ac4ManNAz in DMSO.

-

Dilute stock into fresh culture medium (with exosome-depleted FBS) to a final concentration of 10–20 µM .

-

Note: Do not exceed 50 µM as high concentrations can inhibit glycolysis and alter cell physiology [1].

-

-

Incubation: Incubate cells for 48–72 hours . This window allows sufficient time for the azide-sialic acid to cycle from the Golgi to the plasma membrane and into the endosomal pathway (MVBs).

-

Harvest: Collect the Conditioned Medium (CM).

Phase 2: Isolation of Azide-Exosomes

Objective: Isolate vesicles free from cell debris.

-

Clarification:

-

Centrifuge CM at 300 x g (10 min) to remove cells.

-

Centrifuge supernatant at 2,000 x g (20 min) to remove apoptotic bodies.

-

Centrifuge supernatant at 10,000 x g (30 min) to remove large microvesicles/debris.

-

-

Enrichment (Choose Method A or B):

-

Method A (Ultracentrifugation): 100,000 x g for 70 min.[3] Wash pellet with PBS.

-

Method B (Ultrafiltration/TFF): Concentrate CM using a 100 kDa MWCO filter.

-

-

Resuspension: Resuspend the Azide-Exosome pellet/concentrate in 100-200 µL of PBS (pH 7.4).